molecular formula C14H26 B8503459 Methylidenecyclotridecane CAS No. 88015-61-6

Methylidenecyclotridecane

Cat. No.: B8503459
CAS No.: 88015-61-6
M. Wt: 194.36 g/mol
InChI Key: OTAPBTFBCATQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylidenecyclotridecane (systematic name: 3-Methylidenetridecane) is a cyclic hydrocarbon with a 13-membered carbon ring (cyclotridecane) and a methylidene group (CH₂=) substituent. This structure introduces both ring strain and unsaturation, influencing its reactivity and physical properties. The compound is referenced in the NIST Chemistry WebBook as part of standardized chemical data collections, underscoring its relevance in organic chemistry research .

Properties

CAS No.

88015-61-6

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

methylidenecyclotridecane

InChI

InChI=1S/C14H26/c1-14-12-10-8-6-4-2-3-5-7-9-11-13-14/h1-13H2

InChI Key

OTAPBTFBCATQLR-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to Methylidenecyclotridecane:

Compound Name Molecular Formula Structure Type Key Functional Groups CAS Registry Number Source
This compound C₁₄H₂₆ Cycloalkane with unsaturation Methylidene (CH₂=) Not explicitly stated NIST Chemistry WebBook
Tridecane C₁₃H₂₈ Linear alkane None 629-50-5 NIST/Tridecane data
3-Methyldodecane C₁₃H₂₈ Branched alkane Methyl branch 17312-57-1 NIST/Dodecane derivative
Methyl Tridecanoate C₁₄H₂₈O₂ Ester Ester (COOCH₃) 1731-88-0 Chemical reference table
1-Methyladamantane C₁₁H₁₈ Tricyclic cage structure Methyl substituent 768-94-5 Adamantane derivatives

Physical and Chemical Properties

  • Ring Strain and Stability :
    this compound’s cyclotridecane ring likely exhibits moderate strain due to its large size, contrasting with smaller cycloalkanes (e.g., cyclohexane) or rigid cage structures like 1-Methyladamantane, which benefit from tetrahedral symmetry and reduced strain .
  • Boiling/Melting Points :
    Linear alkanes (e.g., Tridecane) typically have lower boiling points (~235°C) compared to cyclic analogs due to weaker van der Waals interactions. This compound’s unsaturation may slightly elevate its boiling point relative to Tridecane, akin to how cyclohexene (C₆H₁₀) boils higher than cyclohexane (C₆H₁₂) .
  • Solubility and Reactivity: The methylidene group introduces electrophilic character, making the compound more reactive toward addition reactions than saturated analogs like 3-Methyldodecane. Esters (e.g., Methyl Tridecanoate) exhibit higher polarity, enhancing solubility in polar solvents .

Data Tables

Table 1: Molecular Weight and Structural Features

Compound Molecular Weight Key Structural Feature
This compound 194.4 g/mol 13-membered ring + CH₂= group
Tridecane 184.4 g/mol Linear C₁₃ chain
3-Methyldodecane 184.4 g/mol Branched C₁₃ chain
Methyl Tridecanoate 242.4 g/mol Ester-linked C₁₄ chain

Table 2: Functional Group Reactivity

Compound Reactivity Profile
This compound Electrophilic addition (e.g., hydrogenation)
Methyl Tridecanoate Hydrolysis (ester cleavage)
1-Methyladamantane Stable; resistant to oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.